N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride
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Overview
Description
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group, a chlorine atom, and a carbonimidoyl chloride group attached to a pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride typically involves the reaction of 5-chloropyridine-2-carbonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate, this compound, is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonimidoyl chloride group to an amine group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the reaction.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride involves its interaction with specific molecular targets. The hydroxyl group and the carbonimidoyl chloride group can form hydrogen bonds and covalent bonds with biological molecules, affecting their function. The chlorine atom on the pyridine ring can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-(5-bromopyridine)-2-carbonimidoyl chloride: Similar structure but with a bromine atom instead of chlorine.
N-hydroxy-(5-fluoropyridine)-2-carbonimidoyl chloride: Contains a fluorine atom instead of chlorine.
N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride: Has a methyl group instead of chlorine.
Uniqueness
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
(2Z)-5-chloro-N-hydroxypyridine-2-carboximidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSGMJSYPKLEZ-POHAHGRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Cl)/C(=N/O)/Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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